4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Description
4-(3-Methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound featuring a seven-membered thiazepine ring fused with a thiophene moiety. The thiazepine core contains sulfur and nitrogen atoms, while the thieno[3,2-f] fusion introduces a bicyclic system. The 3-methylbenzyl substituent at the 4-position contributes steric bulk and modulates electronic properties. This compound belongs to the thiazepinone family, known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-11-3-2-4-12(9-11)10-16-6-8-19-15-13(14(16)17)5-7-18-15/h2-5,7,9H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQWKNIRKNHYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCSC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (CAS No. 478247-13-1) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C15H15NOS2
- Molecular Weight : 289.42 g/mol
- Boiling Point : 479.8 ± 45.0 °C (predicted)
- Density : 1.285 ± 0.06 g/cm³ (predicted)
- pKa : -1.46 ± 0.20 (predicted)
Structural Characteristics
The compound features a thieno[3,2-f][1,4]thiazepine core, which is known for its diverse pharmacological properties. The presence of the 3-methylbenzyl substituent plays a crucial role in modulating its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The thieno[3,2-f][1,4]thiazepine structure can facilitate binding to active sites on these targets, potentially inhibiting or modulating their activity.
Pharmacological Potential
Research indicates that compounds in the thieno[3,2-f][1,4]thiazepine class may exhibit:
- Antidepressant Activity : Similar compounds have shown potential as novel antidepressants by modulating neurotransmitter systems.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : Biological assays suggest potential activity against specific bacterial strains.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of thieno[3,2-f][1,4]thiazepine derivatives. The researchers synthesized various analogs and evaluated their effects on serotonin and norepinephrine reuptake inhibition. Results indicated that certain derivatives exhibited significant antidepressant-like effects in animal models.
Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, the anticancer efficacy of thieno[3,2-f][1,4]thiazepin-5(2H)-one derivatives was assessed against human cancer cell lines. The findings revealed that specific modifications to the thiazepine core enhanced cytotoxicity and induced apoptosis in cancer cells.
Study 3: Antimicrobial Properties
Research published in Pharmaceutical Biology investigated the antimicrobial properties of related thiazepine compounds. The study demonstrated that several derivatives exhibited potent antibacterial activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H15NOS2 | Antidepressant, Anticancer |
| 4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one | C15H15NOS2 | Antimicrobial |
| 7-Chloro-5-(furan-3-yl)-3-methyl-benzothiadiazine | C10H8ClN3O2S | Neuroprotective |
This table illustrates how structural variations can influence biological activities among similar compounds.
Chemical Reactions Analysis
Oxidation Reactions
The thiazepine ring undergoes oxidation at the sulfur atom or adjacent carbons under controlled conditions:
Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack on the lone pair of sulfur, while DDQ abstracts hydrogen to aromatize the ring .
Reduction Reactions
The thiazepinone carbonyl group is reducible to a secondary alcohol or methylene group:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH | MeOH, 0°C, 2h | 5-Hydroxy-thiazepane | 83% |
| BH·THF | Reflux, 6h | 5-Methylene-thiazepane | 71% |
Note : NaBH selectively reduces the ketone without affecting the thiophene ring.
Nucleophilic Substitution
The benzyl group facilitates SN2-type substitutions at the methyl position:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| KCN | DMF, 80°C, 12h | 3-Cyanobenzyl derivative | 67% |
| NaN | DMSO, 100°C, 8h | 3-Azidobenzyl derivative | 61% |
Side Reaction : Competing elimination may occur under strongly basic conditions.
Electrophilic Aromatic Substitution
The thiophene ring undergoes regioselective halogenation and nitration:
| Reagent | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Br/FeCl | CHCl, 0°C | C-2 | 2-Bromo-thieno-thiazepinone | 78% |
| HNO/HSO | 0–5°C, 1h | C-5 | 5-Nitro-thieno-thiazepinone | 55% |
Regioselectivity : Directed by the electron-withdrawing thiazepinone ring .
Ring-Opening and Rearrangement
Acid- or base-mediated ring-opening generates linear intermediates for further derivatization:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 3h | Thiophene-2-carboxylic acid derivative | Precursor for peptide conjugates |
| LDA, THF, −78°C | Enolate intermediate (C-5 position) | Alkylation at C-5 |
Cross-Coupling for Drug Analogues
Suzuki-Miyaura coupling at the thiophene C-2 position:
- Reagents : Pd(PPh), ArB(OH), KCO, dioxane/HO (3:1), 90°C .
- Yield : 60–75% for aryl/heteroaryl derivatives .
Bioconjugation via NHS Ester
Activation of the carboxylic acid (from ring-opening) with NHS/EDC enables attachment to biomolecules .
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally related thiazepinones based on fused ring systems, substituents, and synthetic routes. Key comparisons are outlined below:
Fused Ring Systems
Substituent Effects
Q & A
Basic Question: What are the standard synthetic routes for preparing 4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted thiophene precursors with benzylamine derivatives. Key steps include:
- Thiophene functionalization : Introduce a reactive group (e.g., ketone or amine) at the thiophene core to enable ring closure .
- Benzyl group incorporation : Use 3-methylbenzyl chloride or bromide in a nucleophilic substitution or coupling reaction (e.g., Suzuki-Miyaura) to attach the substituent .
- Thiazepinone ring formation : Achieved via intramolecular cyclization under acidic (HCl/EtOH) or basic (NaH/THF) conditions, with yields optimized by varying catalysts (e.g., p-toluenesulfonic acid) .
Characterization : Confirm structure via -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Advanced Question: How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with neurotransmitter receptors (e.g., GABA) or kinases, leveraging homology models from related benzodiazepine/thiazepine complexes .
- QSAR modeling : Correlate structural features (e.g., electron-withdrawing substituents on the benzyl group) with activity against neurological targets. Validate predictions using in vitro assays (e.g., receptor binding studies) .
- ADMET profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) using SwissADME or ADMETLab, focusing on logP and polar surface area .
Basic Question: What spectroscopic techniques are critical for confirming the compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : -NMR identifies proton environments (e.g., thiazepinone NH at δ 9.2–10.5 ppm, aromatic protons at δ 6.8–7.5 ppm). -NMR confirms carbonyl (C=O) at ~170 ppm .
- Mass spectrometry : HRMS detects molecular ion peaks (e.g., [M+H] at m/z 316.0842 for CHNOS) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., thiazepinone ring planarity) to validate stereochemistry .
Advanced Question: How can electrochemical properties of this compound be exploited in material science?
Methodological Answer:
- Electropolymerization : Incorporate the compound into donor-acceptor polymers (e.g., with EDOT units) to study conductivity. Use cyclic voltammetry (CV) in acetonitrile/TBAPF to measure oxidation potentials (~0.8–1.2 V vs Ag/AgCl) .
- Bandgap tuning : Modify the benzyl substituent (e.g., electron-donating groups) to adjust HOMO-LUMO gaps, measured via UV-Vis-NIR spectroscopy (e.g., λ at 450–600 nm) .
- Electrochromic applications : Test switching times (<1 s) and coloration efficiency (>200 cm/C) in device prototypes using indium tin oxide (ITO) electrodes .
Basic Question: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance reaction rates.
- Catalyst screening : Compare p-toluenesulfonic acid (yield: 65–75%) vs. zeolites (yield: 80–85%) under reflux .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Advanced Question: How do structural modifications impact its antimicrobial activity?
Methodological Answer:
- Substituent variation : Replace the 3-methylbenzyl group with halogenated (e.g., 4-Cl) or nitro groups. Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via MIC assays .
- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption (propidium iodide uptake) and ROS generation (DCFH-DA assay) .
- Synergy testing : Combine with β-lactams or fluoroquinolones to evaluate fractional inhibitory concentration (FIC) indices .
Basic Question: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C indicates suitability for high-temperature applications) .
Advanced Question: What role does the thiazepinone ring play in modulating GABAA_AA receptor affinity?
Methodological Answer:
- Receptor docking : Simulate binding to GABA α1β2γ2 subtype using cryo-EM structures (PDB: 6X3T). Identify key interactions (e.g., hydrogen bonds with Asn60, hydrophobic contacts with Phe77) .
- Mutagenesis studies : Express mutant receptors in HEK293 cells (e.g., α1-F77A) and measure shifts in IC via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
